Dimethoxanate hydrochloride
Overview
Description
- Dimethoxanate Hydrochloride, also known by trade names such as Cothera, Cotrane, Atuss, Perlatoss, and Tossizid, belongs to the phenothiazine class. It is primarily used as a cough suppressant .
- The compound’s chemical formula is C19H22N2O3S·HCl .
Scientific Research Applications
Chemistry: Dimethoxanate’s synthetic versatility makes it useful for designing new compounds.
Biology and Medicine: Limited research suggests potential antitussive effects.
Industry: Its applications in industry remain underexplored.
Safety and Hazards
Mechanism of Action
Target of Action
Dimethoxanate hydrochloride primarily targets the sigma-1 receptor in the brain . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor.
Mode of Action
It is known to bind to the sigma-1 receptor in the brain . This binding could modulate the activity of the receptor and influence various downstream effects .
Biochemical Pathways
Sigma-1 receptors are known to interact with various ion channels, kinases, and g-protein coupled receptors, suggesting that this compound could influence a variety of cellular processes .
Result of Action
This compound is a cough suppressant . It may have analgesic, local anesthetic, and central nervous system depressant effects . It may also produce side effects such as nausea and vomiting .
Biochemical Analysis
Biochemical Properties
Dimethoxanate hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the sigma-1 receptor in the brain, where it binds with an IC50 of 41 nM . This interaction is crucial for its central nervous system effects, including its cough suppressant properties. Additionally, this compound may interact with other receptors and ion channels, contributing to its overall pharmacological profile .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to have central nervous system depressant effects, which can impact cell signaling pathways and gene expression . The compound’s interaction with the sigma-1 receptor can modulate cellular metabolism and influence neurotransmitter release, leading to its therapeutic effects as a cough suppressant . Additionally, this compound may affect other cellular processes, such as ion channel regulation and membrane stability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the sigma-1 receptor . This binding can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function . The compound’s ability to modulate ion channels and receptors further contributes to its pharmacological effects. By influencing these molecular targets, this compound exerts its therapeutic actions as a cough suppressant and central nervous system depressant .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can result in changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits its therapeutic effects as a cough suppressant and central nervous system depressant . At higher doses, toxic or adverse effects may be observed, including nausea, vomiting, and central nervous system depression . Threshold effects have been noted, indicating that there is a specific dosage range within which this compound is effective without causing significant adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can affect the compound’s pharmacokinetics and overall efficacy. Additionally, this compound may influence metabolic flux and metabolite levels, contributing to its pharmacological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and therapeutic effects . The distribution of the compound within the body can impact its overall efficacy and safety profile .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall pharmacological effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential .
Preparation Methods
Synthesis: Dimethoxanate Hydrochloride can be synthesized through the following steps
Industrial Production: Details on industrial-scale production methods are not widely available.
Chemical Reactions Analysis
Reactions: Dimethoxanate Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: These reactions yield derivatives of Dimethoxanate with modified functional groups.
Comparison with Similar Compounds
Uniqueness: Dimethoxanate’s phenothiazine structure sets it apart.
Similar Compounds: While Dimethoxanate is relatively unique, other phenothiazines (e.g., promethazine, chlorpromazine) share similar core structures.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]ethyl phenothiazine-10-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S.ClH/c1-20(2)11-12-23-13-14-24-19(22)21-15-7-3-5-9-17(15)25-18-10-6-4-8-16(18)21;/h3-10H,11-14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRHNNNACBPWEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199734 | |
Record name | Dimethoxanate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518-63-8 | |
Record name | Dimethoxanate hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethoxanate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cothera | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169183 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethoxanate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethoxanate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHOXANATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5I6SR31GJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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